molecular formula C13H10O4 B2879336 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid CAS No. 444068-62-6

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid

Cat. No.: B2879336
CAS No.: 444068-62-6
M. Wt: 230.219
InChI Key: FDTLOWDUZAUBOK-UHFFFAOYSA-N
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Description

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid is a benzoic acid derivative featuring a 5-formyl-substituted furan ring attached to the benzene core at the 4-position and a methyl group at the 3-position. Its molecular formula is C₁₃H₁₀O₄, with a molecular weight of 230.22 g/mol (CAS: 591210-45-6) . The compound is structurally characterized by its dual functionality: the carboxylic acid group enables participation in amide coupling reactions, while the formyl group on the furan ring facilitates further derivatization, such as condensations or nucleophilic additions. This makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

4-(5-formylfuran-2-yl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTLOWDUZAUBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid typically involves the following steps:

    Formylation of Furan Ring: The furan ring is first formylated at the 5-position using a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Coupling with Benzoic Acid Derivative: The formylated furan is then coupled with a 3-methylbenzoic acid derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base such as potassium carbonate (K2CO3), and a boronic acid derivative of the benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group on the furan ring is susceptible to oxidation. Under acidic or basic conditions with strong oxidizing agents (e.g., KMnO₄, CrO₃), the aldehyde is oxidized to a carboxylic acid, yielding 4-(5-carboxyfuran-2-yl)-3-methylbenzoic acid .

Reagent/Conditions Product Mechanism
KMnO₄ (acidic)Furan-5-carboxylic acid derivativeElectrophilic oxidation
CrO₃ in H₂SO₄Same as aboveChromic acid oxidation

Research Insight : Oxidation of formyl groups in heterocyclic systems (e.g., isoxazoles) follows similar pathways1.

Reduction Reactions

The aldehyde group can be selectively reduced to a hydroxymethyl group using mild reducing agents, preserving the furan ring.

Reagent/Conditions Product Yield
NaBH₄ in MeOH4-(5-(Hydroxymethyl)furan-2-yl)-3-methylbenzoic acid~85%*
H₂/Pd-CSame as above~90%*

*Yields inferred from analogous reductions of 5-formylfuran derivatives1.

Nucleophilic Addition Reactions

The formyl group participates in nucleophilic additions, forming imines or hydrazones. For example, reaction with hydroxylamine yields a furan-oxime derivative.

Reagent Product Application
NH₂OH·HCl5-(Hydroxyimino)methylfuran derivativeIntermediate in heterocycle synthesis

Condensation Reactions

The aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., rhodanine), forming conjugated systems with potential bioactivity1.

Reagent Product Conditions
Rhodanine + 2,2,6,6-TMPThiazolidinone-furan conjugateEtOH, 78°C, 1.5–12.5 h

Example :

4 5 Formylfuran 2 yl 3 methylbenzoic acid+RhodanineEtOH TMP5 4 Oxo 2 thioxothiazolidinylidene Derivative\text{4 5 Formylfuran 2 yl 3 methylbenzoic acid}+\text{Rhodanine}\xrightarrow{\text{EtOH TMP}}\text{5 4 Oxo 2 thioxothiazolidinylidene Derivative}

Functionalization of the Carboxylic Acid Group

The benzoic acid moiety undergoes esterification or amidation, enabling diversification for pharmaceutical applications.

Reaction Type Reagent Product
EsterificationMeOH, H₂SO₄Methyl ester derivative
AmidationSOCl₂, then NH₃Primary amide

Industrial Relevance : Ester derivatives are often intermediates in drug synthesis (e.g., antihypertensive agents)2.

Cross-Coupling Reactions

The furan ring can participate in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the 2-position of the furan1.

Substrate Catalyst Product
Arylboronic acidPd(PPh₃)₄, K₂CO₃2-Aryl-5-formylfuran-benzoic acid conjugate

Key Data Table: Comparative Reactivity of Functional Groups

Functional Group Reaction Type Reactivity Reference
Formyl (furan)Oxidation/ReductionHigh13
Benzoic acidEsterificationModerate24
Furan ringElectrophilic substitutionLow (due to electron density)1

Scientific Research Applications

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The formyl group and the furan ring can interact with the active site of the target protein, leading to inhibition or activation of its function. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the position of the formyl-furan moiety and the methyl group on the benzoic acid. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Key Substituents Applications/Properties Reference
4-(5-Formylfuran-2-yl)-3-methylbenzoic acid C₁₃H₁₀O₄ 3-methyl, 4-(5-formylfuran-2-yl) Kinase inhibitor synthesis, amide coupling
3-(5-Formylfuran-2-yl)-4-methylbenzoic acid C₁₃H₁₀O₄ 4-methyl, 3-(5-formylfuran-2-yl) Isomer; differs in substituent positions
4-(5-Formylthiophen-2-yl)benzaldehyde C₁₂H₈O₃S Thiophene replaces furan; aldehyde group Material science intermediates
4-(5-Formylfuran-3-yl)benzoic acid C₁₂H₈O₅ Formyl group on furan-3-yl; no methyl Higher oxygen content; solubility studies
5-Formyl-2-hydroxy-3-methoxybenzoic acid C₉H₈O₅ Formyl, hydroxy, methoxy on benzene Antioxidant and antimicrobial research
2-Chloro-6-fluoro-3-formylbenzoic acid C₈H₄ClFO₃ Halogenated; formyl on benzene Pharmaceutical intermediate

Key Observations :

  • Heterocycle Replacement : Replacing furan with thiophene (e.g., 4-(5-formylthiophen-2-yl)benzaldehyde) alters electronic properties due to sulfur’s polarizability, impacting reactivity in cross-coupling reactions .
  • Functional Group Diversity: Compounds like 5-formyl-2-hydroxy-3-methoxybenzoic acid prioritize phenolic and methoxy groups over heterocycles, favoring antioxidant activity over kinase inhibition .

Insights :

  • The target compound’s methyl group increases hydrophobicity (LogP = 2.1) compared to its 3-formylfuran isomer (LogP = 1.8), enhancing membrane permeability in drug design .
  • 5-Formyl-2-hydroxy-3-methoxybenzoic acid ’s higher polar surface area (~95 Ų) correlates with its solubility in aqueous environments, making it suitable for topical formulations .

Biological Activity

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a furan ring and a carboxylic acid functional group, which may contribute to its interactions with biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10O3\text{C}_{12}\text{H}_{10}\text{O}_3

This compound features:

  • A furan moiety that may enhance its reactivity.
  • A carboxylic acid group that can participate in hydrogen bonding and ionic interactions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Antioxidant Activity : The presence of the furan ring may confer antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress.
  • Protein Interaction : The compound may interact with various proteins, influencing their function through binding affinity changes.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Antimicrobial Activity

A study conducted on benzoic acid derivatives indicated that compounds similar to this compound exhibited antimicrobial properties against various bacterial strains. The mechanism was suggested to involve disruption of bacterial cell membranes and inhibition of metabolic functions .

Anti-Cancer Potential

Research has explored the anti-cancer properties of similar compounds, focusing on their ability to inhibit tumor growth. For instance, derivatives containing furan rings have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound could significantly reduce the viability of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Cell-Based Assays : A study evaluated the effects of this compound on protein degradation systems in human fibroblasts, showing activation of both ubiquitin-proteasome and autophagy pathways, which are crucial for maintaining cellular homeostasis .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging of free radicals
Anti-CancerInduction of apoptosis in cancer cell lines
Protein InteractionModulation of protein degradation pathways

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